molecular formula C13H20O B11902823 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl-

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl-

Cat. No.: B11902823
M. Wt: 192.30 g/mol
InChI Key: GRCMSFFGWKAZLY-UHFFFAOYSA-N
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Description

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- is an organic compound with the molecular formula C13H20O It is a derivative of naphthalene, characterized by the presence of a ketone group and multiple methyl groups

Preparation Methods

The synthesis of 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions . Industrial production methods may include catalytic hydrogenation using palladium or platinum catalysts at elevated temperatures and pressures. The reaction conditions are carefully controlled to ensure the selective reduction of the naphthalene ring while preserving the ketone functionality.

Chemical Reactions Analysis

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups and hydrogen atoms on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- exerts its effects involves interactions with specific molecular targets. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Similar compounds to 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- include:

The uniqueness of 2(1H)-Naphthalenone, 3,4,4a,5,6,7-hexahydro-1,1,4a-trimethyl- lies in its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1,1,4a-trimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one

InChI

InChI=1S/C13H20O/c1-12(2)10-6-4-5-8-13(10,3)9-7-11(12)14/h6H,4-5,7-9H2,1-3H3

InChI Key

GRCMSFFGWKAZLY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCC2(C1=CCCC2)C)C

Origin of Product

United States

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